(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225126-63-4
VCID: VC7256572
InChI: InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
SMILES: CC1=C(C=CC(=C1)Br)C(C)N.Cl
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

CAS No.: 2225126-63-4

Cat. No.: VC7256572

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56

* For research use only. Not for human or veterinary use.

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride - 2225126-63-4

Specification

CAS No. 2225126-63-4
Molecular Formula C9H13BrClN
Molecular Weight 250.56
IUPAC Name (1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Standard InChI Key VPQKYPUUMKIBFM-FJXQXJEOSA-N
SMILES CC1=C(C=CC(=C1)Br)C(C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, reflecting its (S)-configuration at the chiral carbon. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₃BrClN
Molecular Weight250.56 g/mol
InChIInChI=1S/C9H12BrN.ClH/c1-6...
SMILESCC1=C(C=CC(=C1)Br)C(C)N.Cl

The stereochemistry is critical for its enantioselective interactions in biological systems and catalytic processes. X-ray crystallography of analogous compounds confirms that the (S)-configuration positions the methyl and bromine groups in a spatial arrangement that influences π-π stacking and hydrogen-bonding capabilities .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares it with related halogenated aryl amines:

CompoundHalogen/SubstituentMolecular Weight (g/mol)Key Differences
(S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine HCl4-Bromo-2-methyl250.56Chiral center, bromine para
1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl4-Fluoro-2-methyl189.66Smaller halogen, lower weight
trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl3,4-Difluoro209.63Cyclopropane ring, dihalogen

The bromine atom enhances electrophilic reactivity compared to fluorine, while the methyl group provides steric hindrance that affects nucleophilic substitution kinetics .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves three stages: arylamine protection, bromination, and chiral resolution. A patented method for synthesizing 4-bromo-2-methylaniline (a precursor) outlines the following optimized pathway :

  • Arylamine Protection:

    • 2-Methylaniline is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide.

    • Conditions: Reflux at 120°C for 4 hours in toluene .

  • Bromination:

    • N-(2-methylphenyl)acetamide undergoes electrophilic bromination with Br₂ in the presence of FeCl₃ as a catalyst.

    • Regioselectivity: Bromine adds preferentially at the para position due to steric hindrance from the ortho methyl group .

  • Hydrolysis and Chiral Resolution:

    • N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed with HCl to yield 4-bromo-2-methylaniline.

    • Enantiomeric Separation: The racemic amine is resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer, followed by HCl salt formation .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Key challenges include minimizing racemization during hydrolysis and ensuring high enantiomeric excess (>98%) through crystallization .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (50 mg/mL) .

  • Stability: It degrades under prolonged exposure to light or moisture, necessitating storage at -20°C in amber vials .

Applications in Scientific Research

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral auxiliary in the synthesis of β-amino alcohols, which are precursors to antiviral agents like oseltamivir. For example:

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